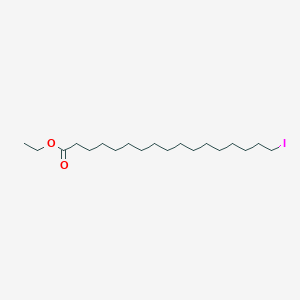

Ethyl 17-iodoheptadecanoate

描述

Ethyl 17-iodoheptadecanoate is a long-chain fatty acid ethyl ester featuring an iodine atom at the 17th carbon of its heptadecanoic acid backbone. Iodinated fatty acid esters are critical intermediates in organic synthesis, particularly for creating radiolabeled compounds or bioactive molecules. The iodine substituent enhances reactivity, making it valuable for nucleophilic substitution reactions or as a precursor in medicinal chemistry.

属性

分子式 |

C19H37IO2 |

|---|---|

分子量 |

424.4 g/mol |

IUPAC 名称 |

ethyl 17-iodoheptadecanoate |

InChI |

InChI=1S/C19H37IO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |

InChI 键 |

CLPNPQWSZWRIMM-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCI |

产品来源 |

United States |

化学反应分析

Ester Hydrolysis

Ethyl 17-iodoheptadecanoate undergoes hydrolysis under acidic or basic conditions to yield heptadecanoic acid derivatives .

Acidic Hydrolysis:

In the presence of

, the ester is protonated at the carbonyl oxygen, followed by nucleophilic attack by water. This forms a tetrahedral intermediate that collapses to release ethanol and 17-iodoheptadecanoic acid.

Basic Hydrolysis (Saponification):

Strong bases like

deprotonate the ester’s α-hydrogen, generating an enolate intermediate. Subsequent cleavage produces sodium 17-iodoheptadecanoate and ethanol .

| Condition | Product | Yield | Key Features |

|---|---|---|---|

| Acidic ( | |||

| ) | 17-Iodoheptadecanoic acid | ~65% | Reversible equilibrium |

| Basic ( | |||

| ) | Sodium 17-iodoheptadecanoate | >90% | Irreversible; driven by alkoxide formation |

Nucleophilic Substitution at the Iodine Center

The iodine atom at C-17 participates in

reactions, enabling alkyl chain functionalization.

Mechanism:

Nucleophiles (

,

, amines) attack the electrophilic carbon bonded to iodine, displacing the iodide ion. This reaction is stereospecific and proceeds with inversion of configuration.

Example Reactions:

-

With

: Forms ethyl 17-cyanoheptadecanoate. -

With

: Produces ethyl 17-aminoheptadecanoate.

| Nucleophile | Product | Solvent | Reaction Time |

|---|---|---|---|

| Ethyl 17-cyanoheptadecanoate | DMF | 6–8 h | |

| Ethyl 17-hydroxyheptadecanoate | Ethanol | 12 h |

Enolate Formation and Alkylation

The ester’s α-hydrogens (adjacent to the carbonyl) are acidic (

), allowing deprotonation by strong bases like LDA or

to form enolates . These enolates react with alkyl halides to form branched esters.

Key Steps:

-

Deprotonation: Base abstracts the α-hydrogen, forming a resonance-stabilized enolate.

-

Alkylation: Enolate attacks an alkyl halide (e.g., methyl iodide), forming a new C–C bond at the α-position .

Application:

This reaction is pivotal in elongating carbon chains or introducing functional groups for pharmaceutical intermediates.

Decarboxylation and Tautomerization

Under thermal or acidic conditions, hydrolysis products (e.g., 17-iodoheptadecanoic acid) undergo decarboxylation to release

and form an alkene. Subsequent tautomerization stabilizes the product .

Example Pathway:

-

Hydrolysis to 17-iodoheptadecanoic acid.

-

Heating at 150°C induces decarboxylation, yielding 1-iodohexadecene.

-

Tautomerization converts the enol to a ketone (if applicable) .

Participation in Condensation Reactions

While not directly observed in the provided data, analogous esters participate in Claisen or Dieckmann condensations . this compound could theoretically undergo similar reactions under basic conditions to form β-keto esters or cyclic products, though steric hindrance from the long alkyl chain may limit reactivity.

Hypothetical Reaction:

-

Dieckmann Condensation: Intramolecular ester enolate formation, leading to a macrocyclic β-keto ester (unlikely due to chain length).

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (

) reduces the ester to ethyl 17-iodoheptadecanol, though iodine may compete as a leaving group. -

Oxidation: Strong oxidizing agents (e.g.,

) could cleave the alkyl chain, but iodine’s presence complicates predictability.

相似化合物的比较

Structural and Physical Properties

Key structural analogs include:

*Note: Properties for this compound are inferred from analogs.

- Chain Length and Substituent Position: this compound shares a C17 backbone with methyl 17-hydroxyheptadecanoate but differs in the ester group (ethyl vs. methyl) and substituent (iodo vs. hydroxyl). Ethyl 18-iodooctadecanoate has a longer chain (C18), which may influence melting points and solubility .

- Solubility: Methyl 17-hydroxyheptadecanoate is soluble in chloroform, warm ethanol, and ethyl ether , whereas iodinated analogs like ethyl 18-iodooctadecanoate are likely less polar due to the bulky iodine atom, favoring solubility in nonpolar solvents.

Chemical Reactivity

- Iodo Group Reactivity: The iodine atom in this compound enables nucleophilic substitution (e.g., Suzuki coupling or halogen exchange), unlike methyl 17-hydroxyheptadecanoate, where the hydroxyl group favors oxidation or esterification reactions .

- Stability: Iodinated esters may exhibit lower thermal stability compared to non-halogenated analogs like ethyl hexadecanoate, which is classified as non-hazardous and stable under standard conditions .

常见问题

Q. What are the established synthetic routes for Ethyl 17-iodoheptadecanoate, and what factors influence reaction yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification reactions. Key factors include:

- Catalyst selection : Use of iodine or potassium iodide as catalysts for halogenation reactions .

- Temperature control : Maintaining 60–80°C to optimize reaction kinetics while minimizing side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the compound. Purity can be verified via thin-layer chromatography (TLC) with UV visualization .

- Yield optimization : Reaction stoichiometry (1:1.2 molar ratio of precursor to iodinating agent) and inert atmospheres (N₂ or Ar) reduce iodine sublimation losses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR (δ 0.8–1.5 ppm for methyl/methylene groups; δ 4.1–4.3 ppm for ester -CH₂-) and ¹³C NMR (δ 14–34 ppm for aliphatic carbons; δ 170–175 ppm for carbonyl) confirm structural integrity. Iodine’s electronegativity causes deshielding in adjacent protons .

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch) validate ester and iodine bonds .

- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion clusters ([M+H]⁺ or [M+Na]⁺) and iodine isotopic patterns .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>95% required for pharmacological studies) .

Q. What solvent systems and purification techniques are recommended for isolating this compound with high purity?

Methodological Answer:

- Solvent selection : Non-polar solvents (hexane, diethyl ether) enhance solubility during extraction. Avoid DMSO or DMF due to high boiling points .

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at −20°C to precipitate the compound .

- Chromatographic challenges : Silica gel may interact with iodine; pre-washing columns with 5% triethylamine in hexane reduces adsorption .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

Methodological Answer:

- Variable isolation : Systematically test reaction conditions (e.g., solvent polarity, temperature) to identify discrepancies. For example, computational models (DFT calculations) may underestimate steric hindrance in long-chain esters .

- Replication : Repeat experiments ≥3 times with independent batches to confirm trends .

- Cross-validation : Compare results with analogous compounds (e.g., ethyl 16-bromohexadecanoate) to isolate iodine-specific effects .

- Statistical analysis : Apply ANOVA or t-tests to determine if observed differences are statistically significant (p < 0.05) .

Q. What methodological considerations are critical when designing in vivo studies to investigate the metabolic fate of this compound?

Methodological Answer:

- Dosing protocols : Administer via oral gavage or intravenous injection, with doses calibrated to body surface area (mg/m²) for translational relevance .

- Tracer techniques : Use ¹²⁵I-labeled analogs to track biodistribution via gamma counting or autoradiography .

- Tissue sampling : Collect liver, adipose, and plasma at multiple timepoints (0–72 hours) to assess hydrolysis kinetics and iodine redistribution .

- Ethical compliance : Follow institutional guidelines for animal welfare, including sample size justification to minimize subjects while ensuring statistical power .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives to maximize pharmacological relevance?

Methodological Answer:

- Derivatization strategies : Modify the alkyl chain length (C12–C18), ester group (methyl, propyl), or halogen substituents (Br, Cl) to probe lipid solubility and target binding .

- In vitro assays : Test cytotoxicity (MTT assay), membrane permeability (Caco-2 cells), and enzyme inhibition (e.g., phospholipase A2) .

- Data correlation : Use multivariate regression to link structural descriptors (logP, polar surface area) with bioactivity. For example, longer chains may enhance lipid bilayer integration but reduce aqueous solubility .

- Negative controls : Include non-iodinated analogs to distinguish iodine-specific effects from ester-mediated activity .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported IC₅₀ values for this compound across different cell lines?

Methodological Answer:

- Standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48 hours) .

- Control groups : Include positive (e.g., cisplatin) and vehicle (DMSO) controls in each experiment .

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean IC₅₀ values and assess heterogeneity via I² statistics .

Q. What strategies mitigate iodine leaching during long-term stability studies of this compound?

Methodological Answer:

- Storage conditions : Store at −80°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability indicators : Monitor free iodide levels via ion chromatography weekly. Leaching >5% over 6 months warrants formulation optimization (e.g., lipid-based nanoencapsulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。